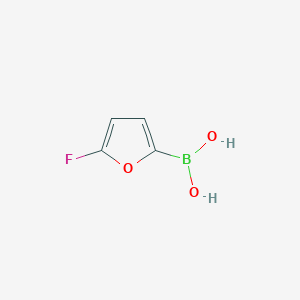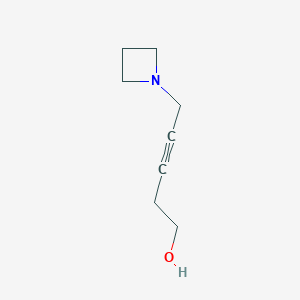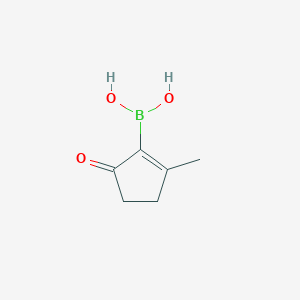
2-(3-Chloropropoxy)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropoxy)ethanol is an organic compound with the molecular formula C5H11ClO2. It is a chlorinated ether alcohol, characterized by the presence of both an ether and an alcohol functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-(3-Chloropropoxy)ethanol can be synthesized through the nucleophilic substitution reaction of 3-chloropropanol with ethylene oxide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydroxide to facilitate the substitution process. The reaction can be represented as follows:
3-Chloropropanol+Ethylene oxide→this compound
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and by-products.
化学反应分析
Types of Reactions
2-(3-Chloropropoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Formation of 2-(3-chloropropoxy)acetaldehyde or 2-(3-chloropropoxy)acetic acid.
Reduction: Formation of 2-(3-chloropropoxy)ethane.
Substitution: Formation of 2-(3-hydroxypropoxy)ethanol when chlorine is replaced by a hydroxyl group.
科学研究应用
2-(3-Chloropropoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
作用机制
The mechanism of action of 2-(3-Chloropropoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. It may also interact with cellular membranes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
2-(2-Chloroethoxy)ethanol: Similar structure but with a shorter carbon chain.
3-Chloropropanol: Lacks the ether functional group.
2-(3-Bromopropoxy)ethanol: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(3-Chloropropoxy)ethanol is unique due to its combination of ether and alcohol functional groups, which allows it to participate in a wide range of chemical reactions. Its chlorinated structure also makes it a valuable intermediate in the synthesis of various organic compounds.
属性
分子式 |
C5H11ClO2 |
|---|---|
分子量 |
138.59 g/mol |
IUPAC 名称 |
2-(3-chloropropoxy)ethanol |
InChI |
InChI=1S/C5H11ClO2/c6-2-1-4-8-5-3-7/h7H,1-5H2 |
InChI 键 |
KWHFVQKAUHIETI-UHFFFAOYSA-N |
规范 SMILES |
C(COCCO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11923896.png)


![O-[(1-methylpyrazol-3-yl)methyl]hydroxylamine](/img/structure/B11923907.png)









![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)
